1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
Description
This compound is a urea derivative featuring a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a dihydroisoquinoline moiety (3,4-dihydroisoquinolin-2(1H)-yl), and a dimethylaminophenyl substituent. The urea backbone serves as a central pharmacophore, enabling hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-30(2)23-10-7-20(8-11-23)24(31-14-13-19-5-3-4-6-21(19)17-31)16-28-27(32)29-22-9-12-25-26(15-22)34-18-33-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVGAKRLKODCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety and a dihydroisoquinoline derivative linked through a urea bond. This unique configuration is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing benzo[d][1,3]dioxole derivatives. For instance, a related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than those of standard drugs like doxorubicin:
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 | Doxorubicin IC50 |
|---|---|---|---|---|
| 1 | 2.38 | 1.54 | 4.52 | 7.46 |
| 2 | >150 | >150 | >150 | - |
These findings suggest that the synthesized compounds are not only effective against cancer cells but also exhibit low toxicity towards normal cells .
The anticancer mechanisms of compounds similar to This compound may involve:
- EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Activation of apoptotic pathways as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Analysis showing disruption in the cell cycle progression leading to apoptosis.
- Mitochondrial Pathway Modulation : Alterations in proteins such as Bax and Bcl-2 that are critical in regulating apoptosis .
Case Studies
A notable study published in PubMed focused on the synthesis and evaluation of related compounds with benzo[d][1,3]dioxole structures. The study highlighted the promising antitumor activities against multiple cancer types and provided insights into their mechanisms of action through molecular docking studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Urea Linkage: All compounds share the urea group, a critical hydrogen-bond donor/acceptor. However, substituents on the urea nitrogen significantly influence target selectivity. For example, the target compound’s ethyl linker with dihydroisoquinoline may enhance blood-brain barrier penetration compared to Compound 12’s chlorobenzoyl group .
Aromatic Systems: The benzodioxole group (common in Compounds 12 and the thiadiazole analog) is associated with metabolic stability due to its electron-rich, fused-ring system.
Substituent Effects: The dimethylaminophenyl group in the target compound likely improves solubility via its tertiary amine, contrasting with the morpholine and thiadiazole groups in analogs, which may prioritize lipophilicity . The 3-chlorobenzoyl group in Compound 12 introduces electrophilic character, possibly increasing reactivity toward nucleophilic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
